![molecular formula C21H13FN2O2S B1662652 iMDK CAS No. 881970-80-5](/img/structure/B1662652.png)
iMDK
Übersicht
Beschreibung
The compound “3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b][1,3]thiazole ring and a chromen-2-one ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms can affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Krebstherapie: Plattenepithelkarzinom des Mundes
iMDK wurde auf sein Potenzial als therapeutisches Mittel zur Behandlung von Plattenepithelkarzinomen des Mundes untersucht. Es hat sich gezeigt, dass es das Tumorwachstum und die Angiogenese in Xenograft-Mausmodellen dieses Krebses hemmt . Die Verbindung reduzierte effektiv die Expression von Midkin, einem Heparin-bindenden Wachstumsfaktor, der mit dem Überleben und dem Wachstum von Tumorzellen assoziiert ist, was zu einer robusten Antitumorantwort führte .
Hemmung der Angiogenese
Die antiangiogenen Eigenschaften von this compound sind bedeutsam, da es die Bildung neuer Blutgefäße unterdrückt, die für das Tumorwachstum und die Metastasierung unerlässlich sind. In Studien hat sich gezeigt, dass this compound den vaskulären Endothelwachstumsfaktor (VEGF) hemmt und die Tubusbildung in menschlichen Nabelschnurvenen-Endothelzellen reduziert, was auf sein Potenzial hindeutet, die Gefäßbildung von Tumoren zu behindern .
Nicht-kleinzelliges Lungenkarzinom (NSCLC)
This compound wurde als potenzielles therapeutisches Ziel für NSCLC identifiziert. Es wurde berichtet, dass es die endogene Midkine-Expression in Lungenadenokarzinomzellen unterdrückt und das Tumorvolumen in Xenograft-Modellen reduziert. Die Fähigkeit der Verbindung, die Signalwege zu stören, die die Progression und Metastasierung von Krebs fördern, unterstreicht ihr Potenzial in NSCLC-Behandlungsstrategien .
Tumorgenese und Metastasierung
Die Rolle von this compound bei der Tumorgenese und Metastasierung reicht über Lungenkrebs hinaus. Es beeinflusst verschiedene Signalwege, darunter die Notch-Signalgebung und NF-κB, die an der Epithel-Mesenchym-Transition (EMT) und der Krebsförderung beteiligt sind. Durch das Targeting von Midkin kann this compound diese Signalwege stören und möglicherweise das Fortschreiten und die Ausbreitung von Krebs hemmen .
In Vivo
In vivo studies have shown that 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one has the potential to reduce inflammation and inhibit the growth of cancer cells. In animal models, this compound was found to reduce inflammation and decrease tumor growth in mice with colorectal cancer. Additionally, this compound was found to reduce the growth of Mycobacterium tuberculosis in a mouse model.
In Vitro
In vitro studies have also demonstrated the potential of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one as an anti-inflammatory and anti-cancer agent. In cell culture studies, this compound was found to inhibit the growth of human cancer cell lines, including those derived from breast, lung, and colon cancer. Additionally, this compound was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Wirkmechanismus
Target of Action
iMDK, also known as 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one or this compound quarterhydrate, primarily targets Midkine (MDK) . MDK is a heparin-binding growth factor that is highly expressed in many malignant tumors, including lung cancers . It plays a crucial role in the survival of tumors by activating the PI3K pathway and inducing anti-apoptotic activity .
Mode of Action
This compound interacts with MDK by suppressing its endogenous expression . The compound reduces the cellular MDK protein level in a dose-dependent manner . The exact mechanism through which this compound reduces mdk levels is yet to be identified .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway . By inhibiting MDK, this compound suppresses the activation of this pathway, leading to the induction of apoptosis . This results in the suppression of growth in MDK-positive cells .
Pharmacokinetics
It’s known that this compound is a cell-permeable compound , suggesting it can be absorbed and distributed within the body’s cells. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
This compound has been shown to inhibit the cell growth of MDK-positive cells, such as H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . This inhibition is achieved through the induction of apoptosis as a result of PI3K pathway suppression .
Biologische Aktivität
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one has been studied for its potential biological activity in various models. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to inhibit the growth of several human cancer cell lines, including those derived from breast, lung, and colon cancer.
Biochemical and Physiological Effects
3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in inflammation and cancer development. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of biological assays. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not approved for use in humans, so its safety and efficacy in humans has not been established. Additionally, this compound has not been tested in large animal models, so its effects in larger organisms are still unknown.
Zukünftige Richtungen
The potential applications of 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one are numerous and still being explored. Future research should focus on further elucidating the mechanism of action of this compound and its effects on larger animal models. Additionally, further research should focus on the development of this compound as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, further research should focus on the development of this compound as an anti-cancer and anti-inflammatory agent. Finally, further research should focus on the development of this compound as an antibacterial agent for the treatment of bacterial infections.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
iMDK plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it suppresses the endogenous expression of MDK but not that of other growth factors such as PTN or VEGF . It inhibits the PI3K pathway and induces apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of MDK-positive H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . It does not reduce the cell viability of MDK-negative A549 lung adenocarcinoma cells or normal human lung fibroblast (NHLF) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to MDK, inhibiting its function and subsequently suppressing the PI3K pathway . This leads to the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and continue to suppress the growth of MDK-positive cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Systemic administration of this compound significantly inhibited tumor growth in a xenograft mouse model .
Metabolic Pathways
This compound is involved in the PI3K pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of MDK can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
Its ability to selectively inhibit MDK-positive cells suggests that it may interact with specific transporters or binding proteins .
Subcellular Localization
Given its ability to inhibit the PI3K pathway, it is likely that it localizes to areas of the cell where this pathway is active .
Eigenschaften
IUPAC Name |
3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKQTWYILKFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.